
5-(1,3-Thiazol-2-yl)thiophen-2-carbaldehyd
Übersicht
Beschreibung
5-(1,3-Thiazol-2-YL)thiophene-2-carbaldehyde is a compound that belongs to the family of thiazole-based compounds. It’s a part of a class of organic compounds known as heterocyclic compounds .
Synthesis Analysis
The synthesis of thiazole derivatives has been a topic of interest in recent years due to their wide range of applications. The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods used to synthesize aminothiophene derivatives .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Antibiotische und Antikrebsmittel
Thiazol-Derivate, einschließlich derer mit einem Thiophen-Molekül, wurden ausgiebig auf ihre pharmakologischen Eigenschaften untersucht. Sie zeigen ein breites Spektrum an biologischen Aktivitäten, wie z. B. antimikrobielle und antikanzerogene Wirkungen . Die strukturelle Präsenz sowohl von Thiazol- als auch von Thiophenringen in „5-(1,3-Thiazol-2-yl)thiophen-2-carbaldehyd“ deutet auf eine potenzielle Verwendung bei der Entwicklung neuer Medikamente mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen hin.
Organische Halbleiter
Verbindungen, die Thiophenringe enthalten, sind für ihre Rolle bei der Entwicklung von organischen Halbleitern bekannt . Die elektronischen Eigenschaften von „this compound“ könnten für die Entwicklung von Materialien mit wünschenswerten Ladungstransporteigenschaften genutzt werden, die für die Herstellung von Hochleistungs-organischen Halbleiterbauelementen entscheidend sind.
Organische Feldeffekttransistoren (OFETs)
Die Thiophen- und Thiazoleinheiten begünstigen die π-Konjugation, was für OFET-Anwendungen von Vorteil ist. Die molekulare Struktur der Verbindung kann zur Entwicklung von OFETs mit verbesserter Ladungsmobilität und Stabilität beitragen .
Organische Leuchtdioden (OLEDs)
Thiophen-Derivate werden in der OLED-Technologie aufgrund ihrer exzellenten elektrolumineszenten Eigenschaften verwendet . „this compound“ könnte ein Kandidat für die Synthese neuer OLED-Materialien sein, die eine bessere Lichtemissionsleistung und Farbreinheit bieten.
Korrosionsschutzmittel
Thiophen-Derivate sind auch für ihre Anwendung als Korrosionsschutzmittel in der industriellen Chemie bekannt . Die betreffende Verbindung könnte auf ihr Potenzial untersucht werden, Metalle und Legierungen vor Korrosion zu schützen, wodurch ihre Lebensdauer und Zuverlässigkeit verlängert werden.
Materialwissenschaften: Photovoltaikmaterialien
Das konjugierte System aus Thiophen- und Thiazolringen kann in Photovoltaikmaterialien vorteilhaft sein und zur Lichtabsorption und Umwandlung in elektrische Energie beitragen. Die Forschung zur Einarbeitung von „this compound“ in Photovoltaikzellen könnte zur Entwicklung effizienterer Technologien zur Solarenergiegewinnung führen .
Wirkmechanismus
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, they may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Biochemical Pathways
Thiazole derivatives have been found to influence a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, suggesting that they can induce a variety of molecular and cellular effects .
Biochemische Analyse
Biochemical Properties
5-(1,3-Thiazol-2-YL)thiophene-2-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s thiazole ring is known for its aromaticity and ability to participate in electrophilic and nucleophilic substitution reactions . This makes it a versatile scaffold for the synthesis of biologically active molecules.
In biochemical reactions, 5-(1,3-Thiazol-2-YL)thiophene-2-carbaldehyde can act as an intermediate in the synthesis of compounds with antimicrobial, antifungal, and anticancer properties . It interacts with enzymes such as oxidoreductases and transferases, facilitating the transfer of functional groups and electrons. The nature of these interactions often involves the formation of covalent bonds or coordination complexes, which stabilize the transition states of biochemical reactions.
Cellular Effects
The effects of 5-(1,3-Thiazol-2-YL)thiophene-2-carbaldehyde on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
In particular, 5-(1,3-Thiazol-2-YL)thiophene-2-carbaldehyde can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It affects cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway, which are crucial for cell survival and proliferation . Additionally, this compound can alter gene expression by interacting with transcription factors and epigenetic regulators, leading to changes in the expression of genes involved in cell growth and differentiation.
Molecular Mechanism
The molecular mechanism of action of 5-(1,3-Thiazol-2-YL)thiophene-2-carbaldehyde involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(1,3-Thiazol-2-YL)thiophene-2-carbaldehyde can change over time due to its stability, degradation, and long-term impact on cellular function . The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH, temperature, or light.
Dosage Effects in Animal Models
The effects of 5-(1,3-Thiazol-2-YL)thiophene-2-carbaldehyde in animal models vary with different dosages . At low doses, the compound can exhibit therapeutic effects, such as reducing tumor growth and enhancing immune response. At high doses, it can cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and hematological abnormalities.
Metabolic Pathways
5-(1,3-Thiazol-2-YL)thiophene-2-carbaldehyde is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that can be further processed or excreted.
Transport and Distribution
The transport and distribution of 5-(1,3-Thiazol-2-YL)thiophene-2-carbaldehyde within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters.
Subcellular Localization
The subcellular localization of 5-(1,3-Thiazol-2-YL)thiophene-2-carbaldehyde is critical for its activity and function . The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications.
Eigenschaften
IUPAC Name |
5-(1,3-thiazol-2-yl)thiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NOS2/c10-5-6-1-2-7(12-6)8-9-3-4-11-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDJKJWPDSKQHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C2=CC=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



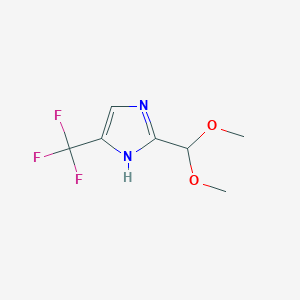

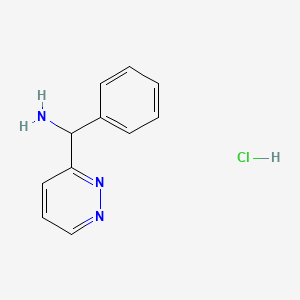
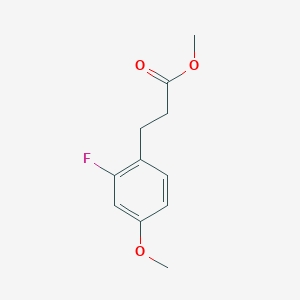
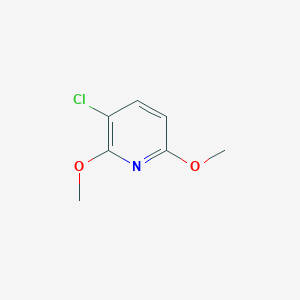
![tert-butyl N-[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]carbamate](/img/structure/B1530580.png)



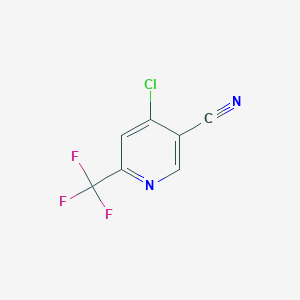
![(6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1530588.png)
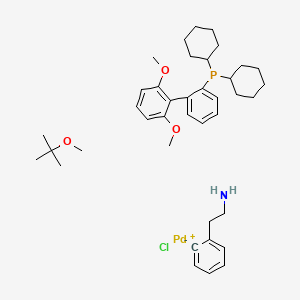
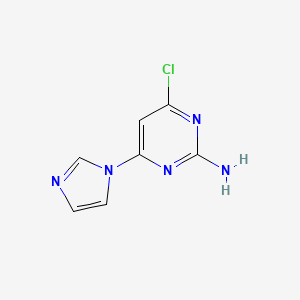
![3-[1-(4-nitro-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1530595.png)